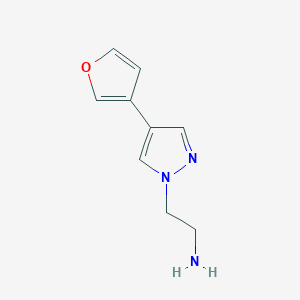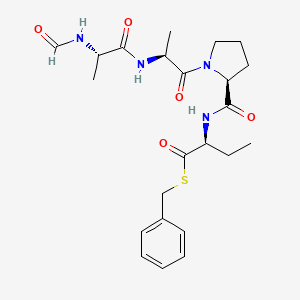
甲酰-丙氨酸-丙氨酸-脯氨酸-α-氨基丁酸-苄基酯
描述
For-Ala-Ala-Pro-Abu-SBzl is a useful research compound. Its molecular formula is C23H32N4O5S and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality For-Ala-Ala-Pro-Abu-SBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about For-Ala-Ala-Pro-Abu-SBzl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶底物特异性研究
甲酰-丙氨酸-丙氨酸-脯氨酸-α-氨基丁酸-苄基酯: 在酶特异性研究中用作底物,特别是在研究丝氨酸蛋白酶,如蛋白酶 3 (PR3) 。研究人员利用它来确定动力学参数并了解酶的催化机制。该化合物的结构允许评估 PR3 对不同底物的反应性,从而深入了解该酶在韦格纳肉芽肿等疾病中的作用。
蛋白酶抑制剂的开发
在医学研究中,甲酰-丙氨酸-丙氨酸-脯氨酸-α-氨基丁酸-苄基酯 用于测试潜在蛋白酶抑制剂的功效 。通过观察这些抑制剂在多大程度上可以阻止特定蛋白酶对该化合物的切割,科学家可以开发针对蛋白酶活性失调的疾病的新治疗剂。
药物研究
该肽在药物开发中起着重要作用,特别是在针对丝氨酸蛋白酶的药物设计中 。它有助于识别可以调节这些酶活性的化合物,这些酶在各种生理过程和疾病中起着至关重要的作用。
生物技术应用
在生物技术中,甲酰-丙氨酸-丙氨酸-脯氨酸-α-氨基丁酸-苄基酯 用于生产具有酶活性的重组蛋白 。它有助于研究蛋白质表达系统和优化生产具有所需特性的蛋白质的条件。
工业酶学
该化合物在工业酶学中得到应用,用于表征酶制剂并优化其在各种工业过程中的应用。它在了解不同条件下酶行为方面起着至关重要的作用,这对食品加工和生物燃料等行业至关重要。
环境生物修复
最后,甲酰-丙氨酸-丙氨酸-脯氨酸-α-氨基丁酸-苄基酯 可用于环境应用中,研究微生物酶对污染物的降解 。它可以作为一种模型化合物,用于了解酶如何分解复杂的 organik molekuler,这对开发生物修复策略至关重要。
生化分析
Biochemical Properties
For-Ala-Ala-Pro-Abu-SBzl plays a crucial role in biochemical reactions, particularly in the study of proteolytic enzymes. This peptide is often used as a substrate to investigate the activity of serine proteases, such as chymotrypsin and cathepsin G . The interaction between For-Ala-Ala-Pro-Abu-SBzl and these enzymes involves the cleavage of the peptide bond, which can be monitored to determine enzyme kinetics and specificity. The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the hydrolysis of the peptide bond and the release of the product.
Cellular Effects
For-Ala-Ala-Pro-Abu-SBzl influences various cellular processes by acting as a substrate for proteolytic enzymes. In cellular assays, this compound can be used to study the effects of enzyme activity on cell signaling pathways, gene expression, and cellular metabolism . For instance, the hydrolysis of For-Ala-Ala-Pro-Abu-SBzl by proteases can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of For-Ala-Ala-Pro-Abu-SBzl involves its interaction with proteolytic enzymes at the active site. The peptide binds to the enzyme’s active site, where specific amino acid residues facilitate the cleavage of the peptide bond . This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the peptide. Additionally, For-Ala-Ala-Pro-Abu-SBzl can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of For-Ala-Ala-Pro-Abu-SBzl can change over time due to factors such as stability and degradation . The stability of this compound is crucial for its effectiveness in biochemical assays. Over time, For-Ala-Ala-Pro-Abu-SBzl may undergo degradation, leading to a decrease in its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure reliable results.
Dosage Effects in Animal Models
The effects of For-Ala-Ala-Pro-Abu-SBzl vary with different dosages in animal models . At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of For-Ala-Ala-Pro-Abu-SBzl can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
For-Ala-Ala-Pro-Abu-SBzl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, the hydrolysis of For-Ala-Ala-Pro-Abu-SBzl by proteases can generate metabolites that participate in further biochemical reactions, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of For-Ala-Ala-Pro-Abu-SBzl within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its activity and function. For example, the binding of For-Ala-Ala-Pro-Abu-SBzl to transport proteins can facilitate its uptake into cells, where it can interact with intracellular targets and exert its effects.
Subcellular Localization
For-Ala-Ala-Pro-Abu-SBzl exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions. For instance, the presence of For-Ala-Ala-Pro-Abu-SBzl in the cytoplasm or nucleus can determine its role in cellular processes such as signal transduction and gene regulation.
属性
IUPAC Name |
S-benzyl (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5S/c1-4-18(23(32)33-13-17-9-6-5-7-10-17)26-21(30)19-11-8-12-27(19)22(31)16(3)25-20(29)15(2)24-14-28/h5-7,9-10,14-16,18-19H,4,8,11-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSSLMSJJOZXFQ-CAMMJAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)SCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


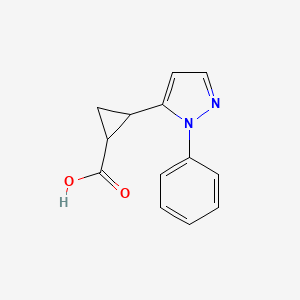
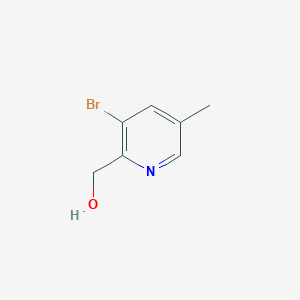
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
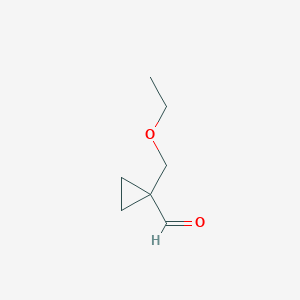
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)

![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)



